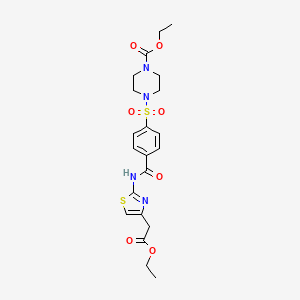
Ethyl 4-((4-((4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 4-((4-((4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecule of a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Microwave-assisted synthesis has been used to produce hybrid molecules containing various structural moieties, including thiazole, by starting from ethyl piperazine-1-carboxylate. These synthesized compounds were tested for antimicrobial, antilipase, and antiurease activities, where some displayed good to moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity. This research demonstrates the potential for creating compounds with significant biological activities through novel synthetic methods (Başoğlu et al., 2013).
Carbazole Derivatives for Anticancer Activity
The synthesis of novel carbazole derivatives has shown significant promise in the development of anticancer agents. These derivatives were synthesized starting from carbazole and tested for their antibacterial, antifungal, and anticancer activities. Some compounds showed significant activity against the Human Breast Cancer Cell Line MCF7, indicating their potential as effective anticancer agents (Sharma et al., 2014).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a related compound, has been determined, providing insights into the molecular conformation and potential interactions. This information is crucial for understanding the chemical properties and potential applications of similar compounds (Faizi et al., 2016).
Thiazole-aminopiperidine Hybrid Analogues as GyrB Inhibitors
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was designed and synthesized, targeting Mycobacterium tuberculosis GyrB ATPase. One compound, in particular, showed promising activity against all tests, including inhibition of MTB DNA gyrase and MIC against MTB, without being cytotoxic at relevant concentrations. This highlights the potential for developing new antibacterial agents from this chemical class (Jeankumar et al., 2013).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Thiazole derivatives have shown a wide spectrum of biological activities and have the potential to be explored for newer therapeutic possibilities .
Mechanism of Action
The biological activity of thiazole derivatives can be influenced by the substituents on the thiazole ring . For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring, which can be affected by different substituents, plays a significant role in drug-target protein interaction .
In terms of pharmacokinetics, the solubility of thiazole derivatives can influence their absorption and distribution in the body . Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
properties
IUPAC Name |
ethyl 4-[4-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S2/c1-3-31-18(26)13-16-14-33-20(22-16)23-19(27)15-5-7-17(8-6-15)34(29,30)25-11-9-24(10-12-25)21(28)32-4-2/h5-8,14H,3-4,9-13H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWUGIVZCSNIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

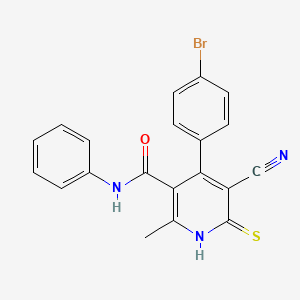
![N-cyclopentyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2548900.png)

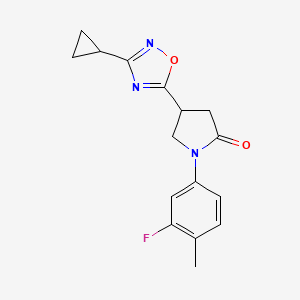
![[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanamine](/img/structure/B2548905.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide](/img/structure/B2548911.png)
![1-[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2548912.png)
![5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2548914.png)
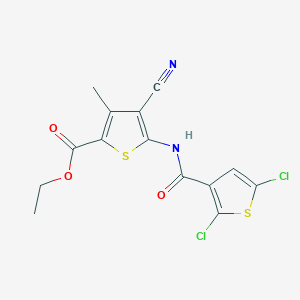
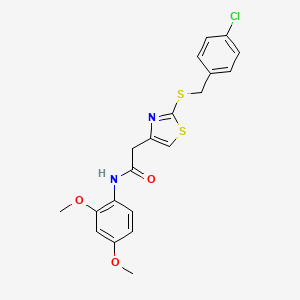
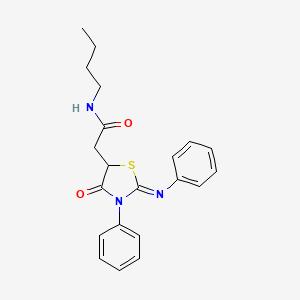
![ethyl 2-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2548919.png)
![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)